3,5,6,8-Tetrachloroacenaphthene
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Overview
Description
3,5,6,8-Tetrachloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. It has the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.99 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,8-Tetrachloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, 6, and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3,5,6,8-Tetrachloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated acenaphthene derivatives .
Scientific Research Applications
3,5,6,8-Tetrachloroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 3,5,6,8-Tetrachloroacenaphthene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components to induce polyploidy in plants. The exact molecular pathways and targets are still under investigation, but it is believed to affect DNA replication and cell division processes .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound of 3,5,6,8-Tetrachloroacenaphthene, acenaphthene is a polycyclic aromatic hydrocarbon with different chemical properties due to the absence of chlorine atoms.
1,2,3,4-Tetrachloroacenaphthene: Another chlorinated derivative of acenaphthene, differing in the positions of chlorine atoms.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain research applications where other chlorinated acenaphthenes may not be as effective .
Properties
CAS No. |
100125-35-7 |
---|---|
Molecular Formula |
C12H6Cl4 |
Molecular Weight |
291.98 |
IUPAC Name |
3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |
InChI Key |
RXLQNWOUJAYRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |
Synonyms |
3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |
Origin of Product |
United States |
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